molecular formula C10H13NO2 B1173121 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride CAS No. 10554-64-0

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride

Cat. No. B1173121
CAS RN: 10554-64-0
InChI Key:
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride, commonly known as Etizolam, is a short-acting thienodiazepine that is used in medical and scientific research. It is a derivative of benzodiazepine and is structurally similar to diazepam, but has a higher potency and longer half-life. Etizolam is a depressant drug that acts on the central nervous system (CNS), producing anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant and amnesic effects. It is used in the treatment of anxiety, insomnia, and panic attacks.

Safety and Hazards

The safety information available indicates that this compound is dangerous. It has the GHS05 pictogram, with the signal word “Danger”. The hazard statements include H318, which means it causes serious eye damage .

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. Studies have shown that this compound can moderately inhibit cholinesterase and lipoxygenase enzymes . These interactions suggest that this compound may influence neurotransmitter regulation and inflammatory responses.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to inhibit bacterial biofilm formation, particularly against Escherichia coli and Bacillus subtilis Additionally, this compound exhibits mild cytotoxicity, which may be leveraged for therapeutic purposes

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The inhibition of cholinesterase and lipoxygenase enzymes suggests that this compound can modulate enzymatic activity, potentially affecting neurotransmission and inflammatory pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been investigated. The compound’s effects on cellular function over time indicate that it maintains its inhibitory activity against enzymes and bacterial biofilms for extended periods . Long-term studies are required to fully understand its stability and potential degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. Higher doses may lead to increased inhibition of target enzymes and enhanced therapeutic effects, but they also carry the risk of toxicity and adverse effects . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cholinesterase and lipoxygenase . These interactions can alter metabolic flux and affect the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which in turn affect its activity and function

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it ensures that the compound reaches its intended targets within the cell . Understanding these mechanisms will aid in optimizing its therapeutic potential.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZQTDUDHOUPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22310-84-5
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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